molecular formula C14H15BrClNO5 B7840085 5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside

5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside

Cat. No.: B7840085
M. Wt: 392.63 g/mol
InChI Key: ZMYJTGDNFZJYFN-ZKAOGWSSSA-N
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Description

5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside is a complex organic compound that features a unique combination of an indole moiety and a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Halogenation: The indole ring is then brominated and chlorinated using bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents.

    Glycosylation: The halogenated indole is then coupled with a protected sugar derivative, such as a glycosyl donor, in the presence of a Lewis acid catalyst to form the oxane ring.

    Deprotection: The final step involves deprotecting the sugar moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its indole moiety is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The oxane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R,5R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol: Lacks the chloro substituent.

    (2S,4R,5R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol: Lacks the bromo substituent.

    (2S,4R,5R)-2-[(1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol: Lacks both bromo and chloro substituents.

Uniqueness

The presence of both bromo and chloro substituents on the indole ring makes 5-Bromo-4-chloro-3-indoxyl-beta-D-fucopyranoside unique. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

(2S,4R,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5?,11-,12+,13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJTGDNFZJYFN-ZKAOGWSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@@H]([C@H](C([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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